2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide
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Overview
Description
2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a propanamide group, and multiple methyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The propanamide group is then introduced via an amidation reaction, followed by the addition of the sulfanyl group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methylbenzothiazole: Shares the benzothiazole ring but lacks the propanamide and trimethylphenyl groups.
N-(2,4,6-trimethylphenyl)formamide: Contains the trimethylphenyl group but lacks the benzothiazole ring and propanamide group
Uniqueness
2-methyl-3-{[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-3-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S2/c1-6-20(27)24-17-7-8-18-19(11-17)30-23(25-18)29-12-16(5)22(28)26-21-14(3)9-13(2)10-15(21)4/h7-11,16H,6,12H2,1-5H3,(H,24,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHCZAGXYJTDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(C)C(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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